molecular formula C23H14FN3O3S B2503298 N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 1797722-18-9

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide

Cat. No.: B2503298
CAS No.: 1797722-18-9
M. Wt: 431.44
InChI Key: PVZMUEUWAKDOED-UHFFFAOYSA-N
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Description

The compound N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide features a hybrid heterocyclic scaffold combining isoxazole, thiazole, and furan moieties. This structure is characterized by:

  • A central isoxazole-3-carboxamide group.
  • A thiazole ring substituted with a 2-fluorophenyl group at position 3.
  • A phenyl linker bridging the thiazole and carboxamide groups.
  • A furan-2-yl substituent at position 5 of the isoxazole ring.

Such methods suggest that the target compound may be synthesized through similar strategies, leveraging Suzuki-Miyaura couplings or nucleophilic substitutions to assemble its heterocyclic framework.

Properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14FN3O3S/c24-16-8-3-1-6-14(16)23-26-19(13-31-23)15-7-2-4-9-17(15)25-22(28)18-12-21(30-27-18)20-10-5-11-29-20/h1-13H,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZMUEUWAKDOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=NOC(=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Thiazole Ring : Known for its role in various biological activities, including anticancer effects.
  • Isoxazole Moiety : Contributes to the overall pharmacological profile.
  • Furan Ring : Often associated with antioxidant properties.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The biological activity can be summarized as follows:

Activity IC50 (µM) Cell Line Notes
Antitumor Activity1.61A431 (human epidermoid carcinoma)Significant cytotoxicity observed.
Apoptosis Induction49.85A549 (lung cancer)Induces significant cell apoptosis.
Inhibition of Aurora-A Kinase0.067Various cancer cell linesPotential target for cancer therapy.

The presence of the thiazole and isoxazole rings appears crucial for the observed cytotoxicity, as evidenced by structure-activity relationship studies .

The mechanism through which this compound exerts its anticancer effects is multifaceted:

  • Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cell proliferation and survival, such as Aurora-A kinase, which is critical in mitosis .
  • Induction of Apoptosis : It promotes apoptosis in cancer cells, potentially through the activation of intrinsic pathways involving mitochondrial dysfunction .
  • Cell Cycle Arrest : Evidence suggests that it may induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the thiazole and isoxazole moieties significantly impact the biological activity:

  • Substituents on the Phenyl Ring : Electron-donating groups enhance activity, while electron-withdrawing groups reduce it.
  • Fluorine Substitution : The presence of fluorine on the phenyl ring increases lipophilicity and may enhance cellular uptake .

Case Studies

  • Study on A431 Cells : A study conducted by researchers demonstrated that treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value of 1.61 µM, indicating strong potential as an anticancer agent against skin cancers .
  • Mechanistic Insights : Another study explored the compound's mechanism, revealing that it activates apoptotic pathways and inhibits cell proliferation through kinase inhibition, providing a basis for further development as a therapeutic agent .

Comparison with Similar Compounds

Structural Analogs in Antitubercular Activity

Compounds sharing the isoxazole-3-carboxamide-thiazole core demonstrate potent antitubercular activity. Key examples include:

Compound Name Substituents on Thiazole Carboxamide Group MIC90 (μg/mL) Reference
N-phenyl-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide (7a ) p-Tolylamino Phenyl 0.125–0.25
N-(pyridin-2-yl)-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide (8a ) p-Tolylamino Pyridin-2-yl 0.06–0.125
Target Compound 2-Fluorophenyl Furan-2-yl Not Reported

Key Observations :

  • Substituent Effects on Activity : The pyridin-2-yl group in 8a enhances activity (MIC90 = 0.06–0.125 μg/mL) compared to the phenyl group in 7a , likely due to improved solubility or target binding .
  • Role of Thiazole Substituents: The p-tolylamino group in 7a/8a may facilitate hydrogen bonding with Mycobacterium tuberculosis targets, while the 2-fluorophenyl group in the target compound could enhance lipophilicity or metabolic stability.
  • Furan vs.

Thiazole-Sulfonamide Derivatives in Oncology

Compounds like N-(3-(2-(tert-butyl)-5-(2-chloropyrimidin-4-yl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide (CAS: 1195768-23-0) share the thiazole-phenyl backbone but replace the isoxazole-carboxamide with a sulfonamide group .

Feature Target Compound Sulfonamide Analog (CAS: 1195768-23-0)
Core Structure Isoxazole-thiazole-carboxamide Thiazole-sulfonamide
Key Substituents Furan-2-yl, 2-fluorophenyl 2-Chloropyrimidin-4-yl, 2,6-difluorophenyl
Therapeutic Application Potential antitubercular BRAF/HDAC dual inhibition (oncology)

Structural Implications :

  • Sulfonamide vs. Carboxamide : Sulfonamides are often utilized in kinase inhibitors due to their strong hydrogen-bonding capacity, whereas carboxamides (as in the target compound) may prioritize solubility or off-target selectivity.
  • Pyrimidine Substituents : The 2-chloropyrimidin-4-yl group in the sulfonamide analog suggests a role in ATP-binding pocket interactions, a feature absent in the target compound .

Antibacterial Nitrothiophene Carboxamides

Compounds such as N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (purity: 42%) and N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (purity: 99.05%) highlight the importance of nitro groups and halogenated aryl substituents in antibacterial activity .

Feature Target Compound Nitrothiophene Carboxamide (C14H7F2N3O3S2)
Heterocycle Isoxazole-furan Nitrothiophene
Key Functional Groups Carboxamide Nitro, difluorophenyl
Bioactivity Antitubercular (inferred) Narrow-spectrum antibacterial

Mechanistic Insights :

  • The nitro group in nitrothiophene derivatives likely contributes to redox cycling or bacterial enzyme inhibition, a mechanism distinct from the target compound’s inferred antitubercular action .
  • Fluorine Substituents : Both compounds utilize fluorinated aryl groups, which may improve membrane permeability or target affinity.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to synthesize N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Thiazole ring formation : Cyclization of thiourea intermediates with α-halo ketones under controlled pH and temperature .
  • Isoxazole coupling : 1,3-dipolar cycloaddition between nitrile oxides and alkynes, optimized for regioselectivity .
  • Amidation : Carbodiimide-mediated coupling of the isoxazole-carboxylic acid with the thiazole-phenylamine intermediate .
    • Key Considerations : Reaction conditions (e.g., solvent polarity, catalyst selection) significantly impact yield. For example, anhydrous DMF improves amidation efficiency by reducing hydrolysis .

Q. How is the structural integrity of the compound validated post-synthesis?

  • Methodological Answer : Characterization employs:

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the thiazole and isoxazole rings, with fluorine coupling patterns (e.g., 19F NMR) verifying the 2-fluorophenyl substitution .
  • Mass Spectrometry (HRMS) : Exact mass matches theoretical values (e.g., [M+H]+ at m/z 474.1123) to rule out impurities .
  • X-ray Crystallography : Resolves steric effects at the phenyl-thiazole junction, critical for assessing planarity and π-π stacking potential .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

  • Methodological Answer : Analogues with similar scaffolds (e.g., N-phenyl-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide) exhibit:

  • Antimycobacterial Activity : MIC90 values of 0.06–0.25 μg/mL against Mycobacterium tuberculosis (H37Rv), with selectivity indices >100 over mammalian cells .
  • Mechanistic Clues : Activity persists in efflux pump-deficient strains, suggesting direct target engagement rather than passive diffusion .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. trifluoromethyl substitution) influence target binding and resistance profiles?

  • Methodological Answer :

  • SAR Studies : Fluorine at the ortho-position (2-fluorophenyl) enhances membrane permeability via lipophilicity (logP = 3.2), while bulkier groups (e.g., CF3) reduce activity due to steric clashes with the mycobacterial enzyme active site .
  • Resistance Mitigation : Derivatives lacking electron-withdrawing groups (e.g., unsubstituted phenyl) show 4-fold higher MICs against multidrug-resistant (MDR) strains, emphasizing fluorine’s role in bypassing resistance mechanisms .

Q. What in vitro models are suitable for evaluating efficacy against non-replicating M. tuberculosis persisters?

  • Methodological Answer :

  • Hypoxic Stress Models : Use the Wayne assay to simulate latent TB, exposing bacteria to gradual oxygen depletion. Compounds are tested for their ability to reduce ATP levels (via luminescence assays) in persister cells .
  • Macrophage Infection Models : THP-1 macrophages infected with GFP-tagged M. tuberculosis quantify intracellular bacterial load via flow cytometry, with EC50 values <1 μM indicating potent intracellular activity .

Q. How can contradictory data on solubility and bioactivity be resolved?

  • Methodological Answer :

  • Solubility Optimization : Co-solvent systems (e.g., PEG-400/water) or nanoformulation (liposomes) improve aqueous solubility (from <10 μg/mL to >500 μg/mL) without compromising MIC values .
  • Metabolic Stability : Liver microsome assays (human/rodent) identify rapid CYP3A4-mediated oxidation of the furan ring as a key bioactivity limitation. Deuteration at labile positions extends half-life (t1/2 from 0.8 h to 2.5 h) .

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